Lipophilicity Comparison: 3-Methoxy-2,4-dimethylfuran vs. 2,5-Dimethylfuran
3-Methoxy-2,4-dimethylfuran exhibits a calculated LogP of 1.905 . This value indicates a moderate lipophilicity that is higher than that of the unsubstituted parent furan (LogP ~1.34) but significantly lower than the more hydrophobic 2,5-dimethylfuran (LogP ~2.4, estimated [1]). This intermediate lipophilicity is a direct consequence of the 3-methoxy substitution, which introduces a polar ether oxygen capable of hydrogen bonding . This quantitative difference in LogP translates to distinct partitioning behavior in biphasic systems, such as octanol-water or lipid-aqueous matrices, directly impacting extraction efficiency, formulation stability, and potential bioavailability in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.905 (calculated) |
| Comparator Or Baseline | Furan: LogP ~1.34; 2,5-Dimethylfuran: LogP ~2.4 (estimated) |
| Quantified Difference | ~0.57 higher than furan; ~0.5 lower than 2,5-dimethylfuran |
| Conditions | Calculated value; experimental data not located |
Why This Matters
Precise LogP values guide solvent selection for extraction, predict retention times in reverse-phase chromatography, and inform formulation choices in lipophilic vs. hydrophilic environments.
- [1] PubChem. 2,5-Dimethylfuran. Compound Summary. View Source
